molecular formula C64H119N2O19P B8106406 DSPE-PEG8-Mal

DSPE-PEG8-Mal

Cat. No.: B8106406
M. Wt: 1251.6 g/mol
InChI Key: DWLVJCKBUSIFBB-OBEXFZABSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG8-Mal involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG8-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups. This reactivity makes it suitable for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thiol-conjugated derivatives of this compound, which are used in various bioconjugation and drug delivery applications .

Mechanism of Action

The mechanism of action of DSPE-PEG8-Mal involves its ability to form stable liposomes and its reactivity with thiol groups. The DSPE component integrates into lipid bilayers, while the PEG component provides steric stabilization, enhancing the circulation time of liposomes in the bloodstream. The maleimide group reacts with thiol groups on biomolecules, allowing for specific and stable conjugation .

Comparison with Similar Compounds

DSPE-PEG8-Mal can be compared with other similar compounds such as DSPE-PEG2000-Maleimide and DSPE-PEG5000-Maleimide. These compounds differ in the length of the PEG chain, which affects their solubility and biocompatibility:

The uniqueness of this compound lies in its optimal balance between solubility and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73)/t59-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVJCKBUSIFBB-OBEXFZABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H119N2O19P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1251.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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